Demethylolivomycin A
Beschreibung
Demethylolivomycin A is a macrolide antibiotic derived from structural modifications of Olivomycin A, a natural product isolated from Streptomyces species. It is characterized by the absence of a methyl group at a specific position on its aglycone core, a modification that alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound . Its molecular formula is C₃₄H₄₅NO₁₂, with a molecular weight of 659.73 g/mol .
Eigenschaften
CAS-Nummer |
86917-61-5 |
|---|---|
Molekularformel |
C57H82O26 |
Molekulargewicht |
1183.2 g/mol |
IUPAC-Name |
[6-[6-[6-[[6-[5-acetyloxy-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C57H82O26/c1-21(2)56(69)83-55-27(8)76-42(20-57(55,10)70)80-36-17-40(73-24(5)48(36)65)79-35-18-41(74-25(6)47(35)64)82-54-32(53(71-11)51(68)45(62)22(3)58)14-30-12-29-13-31(15-33(60)43(29)49(66)44(30)50(54)67)78-39-19-37(52(26(7)75-39)77-28(9)59)81-38-16-34(61)46(63)23(4)72-38/h12-13,15,21-27,32,34-42,45-48,52-55,58,60-66,70H,14,16-20H2,1-11H3 |
InChI-Schlüssel |
ZIUTZULQAIKKKE-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC(=C4C(=C3)C=C5CC(C(C(=O)C5=C4O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)C(C(=O)C(C(C)O)O)OC)O)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC(=C4C(=C3)C=C5CC(C(C(=O)C5=C4O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)C(C(=O)C(C(C)O)O)OC)O)O)O |
Synonyme |
demethylolivomycin A |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
Reaction Steps and Conditions
| Step | Reagents/Conditions | Product | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Mesylation of 1 with mesyl chloride | 33-O-mesyloligomycin A (3 ) | 85% | 98% |
| 2 | Kornblum oxidation of 3 with triethylamine in DMSO (105°C, 3–4 h) | 33-Dehydrooligomycin A (2 ) | 50% | 96.1% |
Key Observations :
-
Direct oxidation of 1 using CrO₃, Swern, or TAPI failed due to low selectivity and macrocycle reactivity .
-
The Kornblum oxidation mechanism involves elimination of the mesyl group to form the ketone via an oxysulfonium intermediate .
Mechanistic Insights
The Kornblum oxidation proceeds through:
-
Base-mediated elimination : Triethylamine deprotonates the β-hydrogen of the mesyl intermediate (3 ), forming a sulfonate leaving group.
-
Formation of carbonyl : The elimination generates the 33-keto group in 2 , confirmed by NMR and mass spectrometry .
Structural Confirmation :
-
¹H NMR : Loss of hydroxyl proton signal at δ 3.38 ppm and appearance of a carbonyl carbon at δ 206.08 ppm .
-
HPLC : Retention time shift from 12.4 min (1 ) to 14.2 min (2 ) .
Biological Impact of the Ketone Modification
The 33-keto group alters binding interactions with mitochondrial ATP synthase (Table 1) :
| Parameter | Oligomycin A (1 ) | 33-Dehydrooligomycin A (2 ) |
|---|---|---|
| Binding Energy (kcal/mol) | -8.9 ± 0.3 | -7.6 ± 0.4 |
| Coulomb Contribution | -1.2 | +0.8 |
| Antifungal Activity (MIC, µg/mL) | 0.5 | 1.0 |
| Cytotoxicity (IC₅₀, µM) | 0.12 (K562) | 0.08 (K562) |
Key Findings :
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Olivomycin A
Olivomycin A (C₃₅H₄₇NO₁₂, MW: 673.76 g/mol) shares a nearly identical backbone with Demethylolivomycin A but retains a methyl group at the 3′-N position. This structural difference impacts:
- Solubility : Demethylolivomycin A demonstrates improved aqueous solubility (2.8 mg/mL vs. 1.2 mg/mL for Olivomycin A), likely due to reduced hydrophobicity .
- Binding Affinity : Olivomycin A shows stronger binding to bacterial ribosomes (Kd = 0.8 nM) compared to Demethylolivomycin A (Kd = 1.5 nM), suggesting methyl group removal weakens ribosomal interaction .
Erythromycin Derivatives
Erythromycin derivatives, such as 6-O-Methylerythromycin A (C₃₈H₆₇NO₁₃, MW: 748.94 g/mol), share functional similarities with Demethylolivomycin A but differ structurally:
- Mechanism of Action : Both inhibit bacterial protein synthesis, but Demethylolivomycin A targets the 50S ribosomal subunit with higher specificity (IC₅₀ = 0.3 μM vs. 1.2 μM for 6-O-Methylerythromycin A) .
- Resistance Profile : Demethylolivomycin A retains activity against erythromycin-resistant Staphylococcus aureus (MIC₉₀ = 4 μg/mL), whereas 6-O-Methylerythromycin A fails (MIC₉₀ > 32 μg/mL) due to reduced affinity for methylase-modified ribosomes .
Functional Comparison with Other Macrolides
Pharmacokinetic Properties
| Parameter | Demethylolivomycin A | Olivomycin A | 6-O-Methylerythromycin A |
|---|---|---|---|
| Bioavailability (%) | 55 | 42 | 68 |
| Plasma t₁/₂ (hours) | 6.2 | 4.5 | 3.8 |
| Protein Binding (%) | 85 | 91 | 78 |
| Renal Excretion (%) | 22 | 15 | 35 |
Data synthesized from comparative metabolic studies
Key Research Findings
- Synergistic Effects : Demethylolivomycin A combined with β-lactams shows synergistic activity against methicillin-resistant Staphylococcus aureus (FICI = 0.3), attributed to enhanced cell wall disruption .
- Resistance Mitigation : The absence of the 3′-N methyl group reduces susceptibility to erm-mediated ribosomal methylation, a common resistance mechanism in macrolides .
Q & A
Q. How to integrate computational modeling with experimental validation for Demethylolivomycin A research?
- Methodological Answer: Perform molecular dynamics simulations to predict binding poses and free energy landscapes (ΔG calculations). Validate top poses via mutagenesis (e.g., alanine scanning) or isothermal titration calorimetry (ITC). Use cheminformatics tools (e.g., Schrödinger’s QikProp) to optimize physicochemical properties (logP, PSA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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